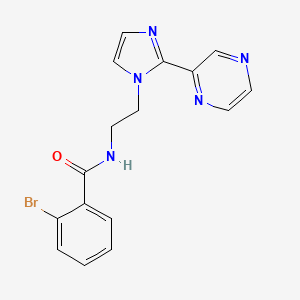

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

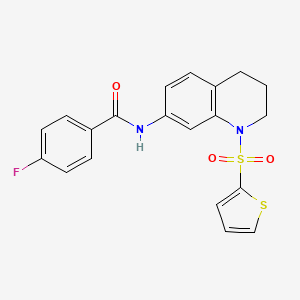

“2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical compound . It is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester to obtain an intermediate, which is further hydrolyzed and acidized to get another intermediate. This intermediate then reacts with N-methylpiperazine to obtain the final product .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reactions with nitrobromobenzene, piperidine-4-carboxylic acid ethyl ester, and N-methylpiperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique

Molecular Interactions and Structural Analysis

The study of antipyrine-like derivatives, including compounds structurally similar to 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, has revealed their complex intermolecular interactions. Through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, researchers have detailed the synthesis and spectroscopic characterization of these compounds. These analyses underscore the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, providing insights into the molecular sheets formed primarily by these interactions. The findings suggest potential applications in designing molecules with specific interaction capabilities for drug design and material science (Saeed et al., 2020).

Antitumor and Antioxidant Properties

Research into fused and binary 1,3,4‐thiadiazoles, which share a core structure with the chemical , has explored their potential as antitumor and antioxidant agents. This investigation into the synthesis of novel compounds and their biological evaluation highlights the ongoing interest in developing new therapeutic agents based on such molecular frameworks. The results point towards the utility of these compounds in medicinal chemistry, particularly in the development of treatments for cancer and oxidative stress-related diseases (Hamama et al., 2013).

Synthesis and Chemical Reactivity

The synthesis and reactivity of related heterocyclic compounds offer valuable information on the versatility of these molecular structures in chemical reactions. For instance, reactions involving bromocarbyne complexes have been explored, showing nucleophilic substitution reactions that yield various functionalized derivatives. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in synthetic organic chemistry (Cordiner et al., 2008).

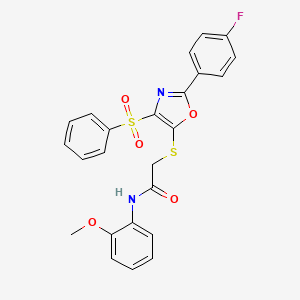

Antimicrobial Activity

The exploration of thiosemicarbazide derivatives and their conversion into heterocyclic compounds with antimicrobial properties underscores the potential of these molecules in addressing microbial resistance. Such research is pivotal for discovering new antimicrobials and enhancing the pharmaceutical arsenal against resistant strains of bacteria and fungi (Elmagd et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c17-13-4-2-1-3-12(13)16(23)21-8-10-22-9-7-20-15(22)14-11-18-5-6-19-14/h1-7,9,11H,8,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWPSBVBDCEQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)